molecular formula C7H4BrF3O B1440122 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene CAS No. 954235-83-7

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene

Cat. No.: B1440122
CAS No.: 954235-83-7
M. Wt: 241 g/mol
InChI Key: BZXMUSAMMGLTMI-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene is an organic compound with the molecular formula C7H4BrF3O It is a brominated aromatic compound that contains both fluorine and difluoromethoxy groups

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXMUSAMMGLTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669669
Record name 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954235-83-7
Record name 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene can be synthesized through several methods. One common method involves the bromination of 2-(difluoromethoxy)-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the difluoromethoxy and fluorine groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular targets, leading to specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene is unique due to the presence of both difluoromethoxy and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various applications in research and industry .

Biological Activity

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene, with the CAS number 954235-83-7, is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C7H4BrF3O\text{C}_7\text{H}_4\text{BrF}_3\text{O}

This structure includes a bromine atom and multiple fluorine substituents, which are known to enhance biological activity through increased lipophilicity and metabolic stability.

This compound has been identified as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in transcriptional regulation by phosphorylating the C-terminal domain of RNA polymerase II, thus facilitating the transcription elongation process. Inhibition of CDK9 can lead to reduced expression of genes that promote cell proliferation, making it a target for anti-cancer therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on tumor cell lines. For instance:

  • Cell Proliferation Inhibition : The compound showed strong inhibitory effects on MV4;11 cells, a model for acute myeloid leukemia (AML) .
  • Selectivity : It was noted for its selectivity against tumor cells while exhibiting low toxicity towards normal cells, which is critical for therapeutic applications .

In Vivo Studies

In vivo experiments further support the efficacy of this compound:

  • Tumor Suppression : Animal models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. These findings suggest its potential as a novel anti-tumor agent .

Case Studies

Several case studies have highlighted the compound's potential in clinical settings:

  • Case Study 1 : A study involving patients with refractory AML treated with CDK9 inhibitors showed promising results, with several patients achieving partial remission. The incorporation of this compound into treatment regimens is being explored to enhance efficacy .
  • Case Study 2 : Research on combination therapies indicated that when used alongside other chemotherapeutic agents, this compound could potentiate the effects of existing treatments, leading to improved outcomes in preclinical models .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare its properties with other known CDK9 inhibitors.

Compound NameCDK9 InhibitionSelectivityToxicity Level
This compoundHighHighLow
Other CDK9 Inhibitor AModerateModerateModerate
Other CDK9 Inhibitor BHighLowHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-2-(difluoromethoxy)-4-fluorobenzene
Reactant of Route 2
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1-Bromo-2-(difluoromethoxy)-4-fluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.